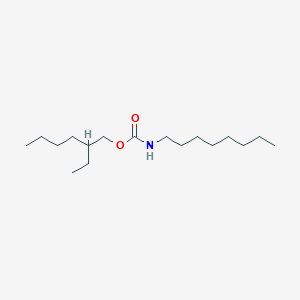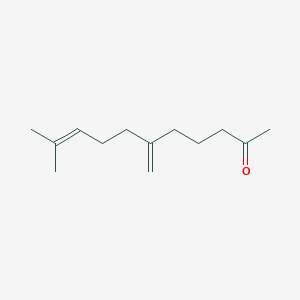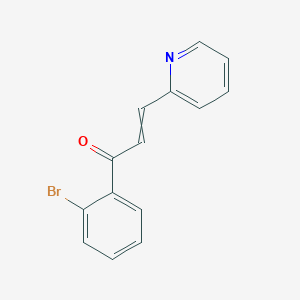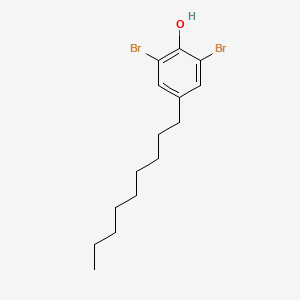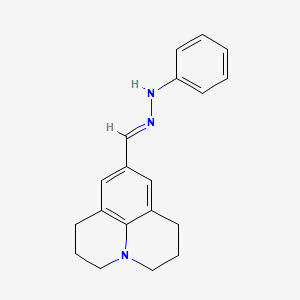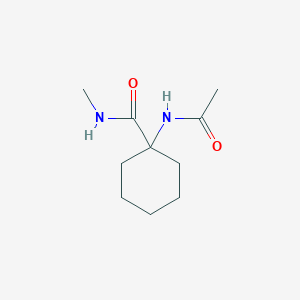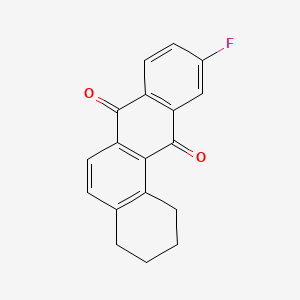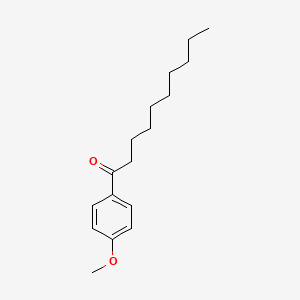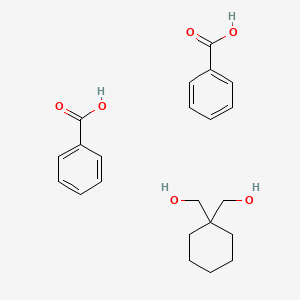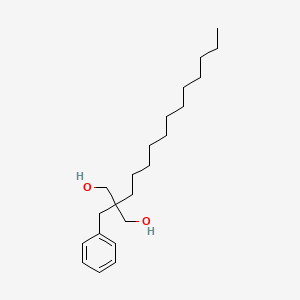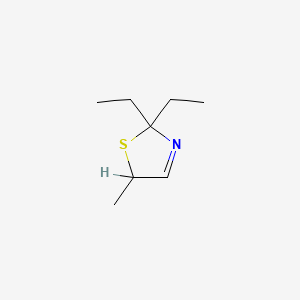
2,2-Diethyl-5-methyl-3-thiazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-5-methyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-3-thiazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-diethyl-3-oxobutanoic acid with thioamides in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2,2-Diethyl-5-methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the reagents used.
科学研究应用
2,2-Diethyl-5-methyl-3-thiazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and polymers.
作用机制
The mechanism of action of 2,2-Diethyl-5-methyl-3-thiazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, influencing various biochemical pathways. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
相似化合物的比较
Similar Compounds
- 2,2-Diethyl-4-methyl-3-thiazoline
- 2,2-Diethyl-5-ethyl-3-thiazoline
- 2,2-Diethyl-5-methyl-4-thiazoline
Uniqueness
2,2-Diethyl-5-methyl-3-thiazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the diethyl and methyl groups at specific positions on the thiazoline ring can enhance its stability and selectivity in various reactions compared to other thiazoline derivatives .
属性
CAS 编号 |
101253-37-6 |
|---|---|
分子式 |
C8H15NS |
分子量 |
157.28 g/mol |
IUPAC 名称 |
2,2-diethyl-5-methyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-4-8(5-2)9-6-7(3)10-8/h6-7H,4-5H2,1-3H3 |
InChI 键 |
FDXSPXKBBUGGJB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(N=CC(S1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)

